molecular formula C24H23ClN2O3 B4715691 N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide

N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B4715691
M. Wt: 422.9 g/mol
InChI Key: RPCPZNSMAZRUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as MK-2206, is a small molecule inhibitor of the Akt signaling pathway. Akt is a serine/threonine protein kinase that plays a key role in regulating cell survival, growth, and metabolism. Dysregulation of Akt signaling has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. MK-2206 has shown promise as a therapeutic agent in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various cancers.

Mechanism of Action

N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide inhibits the activity of Akt by binding to its PH domain, preventing its recruitment to the plasma membrane and subsequent activation. This leads to downstream effects on various signaling pathways, including mTOR, GSK-3β, and FOXO, resulting in inhibition of cell proliferation and survival.
Biochemical and physiological effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve glucose homeostasis in preclinical models of diabetes, and to reduce atherosclerotic plaque formation in animal models of cardiovascular disease. These effects are thought to be mediated through inhibition of Akt signaling in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its specificity for Akt inhibition, which allows for targeted modulation of this pathway. However, one limitation is its poor solubility in aqueous solutions, which can make dosing and administration challenging. In addition, the effects of this compound may be influenced by the genetic background of the cell or animal model being used, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is in combination therapy with other anticancer agents, to enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is in the development of more potent and selective Akt inhibitors, which may have improved efficacy and safety profiles. Finally, there is interest in exploring the potential use of this compound in other disease areas, such as diabetes and cardiovascular disease.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to inhibit the growth and survival of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as paclitaxel and gemcitabine. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in various types of cancer.

properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c25-20-10-11-23(30-21-4-2-1-3-5-21)22(16-20)26-24(28)19-8-6-18(7-9-19)17-27-12-14-29-15-13-27/h1-11,16H,12-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPZNSMAZRUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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